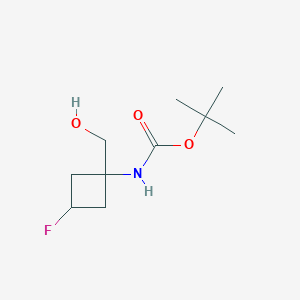

1-(Boc-amino)-3-fluorocyclobutane-1-methanol

CAS No.: 1232365-48-8

Cat. No.: VC2707429

Molecular Formula: C10H18FNO3

Molecular Weight: 219.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1232365-48-8 |

|---|---|

| Molecular Formula | C10H18FNO3 |

| Molecular Weight | 219.25 g/mol |

| IUPAC Name | tert-butyl N-[3-fluoro-1-(hydroxymethyl)cyclobutyl]carbamate |

| Standard InChI | InChI=1S/C10H18FNO3/c1-9(2,3)15-8(14)12-10(6-13)4-7(11)5-10/h7,13H,4-6H2,1-3H3,(H,12,14) |

| Standard InChI Key | MLIXJRTXFCDVNT-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1(CC(C1)F)CO |

| Canonical SMILES | CC(C)(C)OC(=O)NC1(CC(C1)F)CO |

Introduction

1-(Boc-amino)-3-fluorocyclobutane-1-methanol is a synthetic organic compound with a molecular formula of C10H18FNO3 and a molecular weight of 219.25 g/mol. Its CAS number is 1232365-48-8 . This compound is a protected amino alcohol, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and it contains a fluorine atom at the 3-position of the cyclobutane ring.

Synthesis of 1-(Boc-amino)-3-fluorocyclobutane-1-methanol

The synthesis of this compound typically involves a two-stage process:

-

Stage 1: Ethyl 1-(tert-butoxycarbonylamino)-3-fluorocyclobutanecarboxylate is reacted with lithium borohydride in tetrahydrofuran (THF) at room temperature. The reaction mixture is initially cooled with ice before warming up to room temperature and stirring for several hours .

-

Stage 2: The reaction mixture is quenched with ice water and citric acid in THF. The crude product is extracted with dichloromethane (DCM), washed with brine, and dried over anhydrous sodium sulfate. The solvent is then concentrated under vacuum, and the crude product is purified by column chromatography using silica gel with an eluent of 15-18% ethyl acetate in petroleum ether .

| Stage | Reaction Conditions | Yield |

|---|---|---|

| Stage 1 | LiBH4 in THF, room temperature | - |

| Stage 2 | Quenching with ice water and citric acid, purification by column chromatography | 39% |

Applications and Related Compounds

While specific applications of 1-(Boc-amino)-3-fluorocyclobutane-1-methanol are not widely documented, compounds with similar structures, such as 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), are used in nuclear medicine imaging. FACBC is labeled with radioactive fluorine ([18F]FACBC) and is effective in detecting tumors due to its uptake by amino acid transporters .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume